Ethene, tetrafluoro-, polymer with 1,1-difluoroethene
Overview
Description
“Ethene, tetrafluoro-, polymer with 1,1-difluoroethene” is a polymer that is primarily used in the production of fluoropolymers . It is a polyfluorinated version of ethene .
Synthesis Analysis
1,1-Difluoroethylene, also known as vinylidene fluoride, can be prepared by elimination reaction from a 1,1,1-trihaloethane compound . For example, it can be prepared by the loss of hydrogen chloride from 1-chloro-1,1-difluoroethane or loss of hydrogen fluoride from 1,1,1-trifluoroethane .Molecular Structure Analysis
The molecular formula of “this compound” is C7H2F12O . The molecular weight is 330.071018 .Scientific Research Applications
Crystal and Molecular Structures
- Structural Analysis : The study of various fluorinated ethenes, including tetrafluoroethene, has been conducted through in situ crystallization and X-ray crystallography. These analyses reveal that fluorine substitution causes only minor variations in C=C bond lengths (Lentz et al., 2004).
Polymer Synthesis and Properties
- Polymer Synthesis for Sensor Applications : Synthesis of polymers like poly(triphenyl ethene) and poly(tetraphenyl ethene) through Suzuki coupling has been explored. These polymers have significant aggregation-induced emission (AIE) activities and are useful in detecting nitro-compounds, highlighting their potential in explosive detection (Zhou et al., 2016).
- Electrochromic Device Applications : Poly-1,1,2,2-tetrakis(4-9H-carbazol-9-yl)phenyl)ethene demonstrates significant electrochromic properties and is applied in electrochromic devices, indicating a shift in color with electrical potential (Carbas et al., 2016).
- Application in Organic Electronics : Semiconducting polymers based on 1,1-difluoroethene derivatives have been developed for use in solar cells, demonstrating variations in optical and electrochemical properties (Kim et al., 2018).
Energy Storage and Conversion
- Cathode Material for Lithium Batteries : The novel thioether compound poly(ethene-1,1,2,2-tetrathiol) shows promising results as a cathode material in rechargeable lithium batteries, offering high specific capacity (Zhang et al., 2009).
Biomedical and Imaging Applications
- Cell Imaging : Homopolymers derived from vinyl tetraphenylethene, exhibiting aggregation-induced emission, have been synthesized for cell imaging applications. These polymers form nanoparticles and are used for imaging HeLa cells, indicating their potential in biomedical research (Ma et al., 2014).
Surface Engineering
- Electrospun Polymer Films : Surface properties of semi-fluorinated block copolymers have been enhanced by electrospinning, creating superhydrophobic surfaces with significant water contact angles. This modification has implications for materials science and engineering (Valtola et al., 2009).
Properties
IUPAC Name |
1,1-difluoroethene;1,1,2,2-tetrafluoroethene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F4.C2H2F2/c3-1(4)2(5)6;1-2(3)4/h;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWAJHABMBTNHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(F)F.C(=C(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25684-76-8 | |
Details | Compound: Tetrafluoroethylene-vinylidene fluoride copolymer | |
Record name | Tetrafluoroethylene-vinylidene fluoride copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25684-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
164.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25684-76-8 | |
Record name | Ethene, 1,1,2,2-tetrafluoro-, polymer with 1,1-difluoroethene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025684768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, 1,1,2,2-tetrafluoro-, polymer with 1,1-difluoroethene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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